(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride
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Overview
Description
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a dimethylaminoethyl group, and a nitrophenyl acrylamide structure, making it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethoxy groups. Subsequent steps include the formation of the acrylamide linkage and the attachment of the nitrophenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2-nitrophenyl)acrylamide
Uniqueness
What sets (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride apart from similar compounds is its specific structural configuration, which can influence its reactivity and interaction with biological targets
Biological Activity
The compound (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. Its unique combination of functional groups and heterocycles suggests a diverse range of biological activities, warranting detailed investigation.
Structural Characteristics
The molecular formula of the compound is C24H20N4O5S with a molecular weight of 476.5 g/mol. The compound includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Dimethylamino group : Often associated with enhanced solubility and bioavailability.
- Nitrophenyl group : Commonly linked to increased reactivity and potential therapeutic effects.
Table 1: Structural Features
Component | Description |
---|---|
Benzo[d]thiazole | Contributes to antimicrobial and anticancer activity |
Dimethylamino | Enhances solubility and bioavailability |
Nitro group | Increases reactivity and therapeutic potential |
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of the benzo[d]thiazole moiety has been linked to activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Potential
Research has shown that compounds containing the dimethylamino group often demonstrate cytotoxic effects against cancer cell lines. The interaction between the nitrophenyl group and cellular targets may enhance the compound's efficacy in inhibiting tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound, demonstrating inhibition against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Cytotoxicity in Cancer Cells : In vitro tests on breast cancer cell lines showed that similar compounds reduced cell viability by up to 70% at concentrations of 10 µM.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : The nitrophenyl group may interfere with nucleic acid synthesis in microbial cells.
- Induction of apoptosis in cancer cells : The compound may trigger apoptotic pathways through oxidative stress mechanisms.
Mechanism | Description |
---|---|
DNA Synthesis Inhibition | Interference with nucleic acid synthesis |
Apoptosis Induction | Triggering programmed cell death in cancer cells |
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(3-nitrophenyl)prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S.ClH/c1-24(2)12-13-25(19(27)11-8-15-6-5-7-16(14-15)26(28)29)22-23-20-17(30-3)9-10-18(31-4)21(20)32-22;/h5-11,14H,12-13H2,1-4H3;1H/b11-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHFBJXAURPWCG-YGCVIUNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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